4-Chloro-1H-indol-5-amine
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Overview
Description
4-Chloro-1H-indol-5-amine is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis
Indoles are crystalline colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Scientific Research Applications
Regioselective Synthesis and Inhibitory Activities
- Synthesis of Indole Derivatives : The regioselective synthesis of 4- and 7-alkoxyindoles demonstrates the versatility of indole derivatives in chemical synthesis. This method was successfully applied to create indole inhibitors of phospholipase A2, indicating the potential of indole derivatives in designing enzyme inhibitors (Sanz et al., 2007).
Molecular Structure and Biological Activity Studies
- Molecular Docking and Spectroscopic Studies : Research on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine highlights the role of indole derivatives in medicinal chemistry, especially as antihypertensive agents. The detailed investigation of its molecular structure through experimental and theoretical methods provides insights into the design of bioactive molecules (Aayisha et al., 2019).
Antimicrobial and Anti-inflammatory Activities
- Heterocycle Derivatives of Indoles : Synthesis studies on antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from indole carbohydrazides underscore the therapeutic potential of indole-based compounds. These findings suggest the relevance of indole derivatives in the development of new drugs with multiple biological activities (Narayana et al., 2009).
Catalytic Applications and Synthesis Methods
- Catalyzed Aminomethylation : The aminomethylation of indole with an N-silyl-N,O-acetal catalyzed by a metal triflate-TMSCl system showcases the synthetic utility of indole derivatives in organic chemistry. This process facilitates the synthesis of aromatic primary amines and 1-aryl-trichloroethylamines, offering a straightforward approach to introducing functional groups into indole cores (Sakai et al., 2003).
Mechanism of Action
Target of Action
4-Chloro-1H-indol-5-amine, like many indole derivatives, is known to interact with multiple receptors in the body . . Indole derivatives are known to play a significant role in cell biology and have been used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological responses .
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
When handling 4-Chloro-1H-indol-5-amine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Biochemical Analysis
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Chloro-1H-indol-5-amine may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may exert its effects at the molecular level through similar binding interactions .
Metabolic Pathways
Indole is known to be involved in the metabolism of tryptophan, an essential amino acid .
Properties
IUPAC Name |
4-chloro-1H-indol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIBGDLUKFCSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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